1-Methylindoline-7-carbonitrile
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Overview
Description
1-Methylindoline-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Methylindoline-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Industrial production methods may involve more scalable and efficient processes, such as catalytic cyclization reactions using transition metals .
Chemical Reactions Analysis
1-Methylindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using halogenating agents or nitrating agents.
Common reagents and conditions used in these reactions include strong acids for protonation, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted indoles and reduced derivatives .
Scientific Research Applications
1-Methylindoline-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylindoline-7-carbonitrile involves its interaction with various molecular targets. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular processes through its interaction with specific proteins and enzymes .
Comparison with Similar Compounds
1-Methylindoline-7-carbonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological roles.
What sets this compound apart is its unique structure, which allows for specific interactions and reactions that are not possible with other indole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
PVIQSLCOPRUKNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
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